molecular formula C25H26ClN3O3 B4342575 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide

Cat. No.: B4342575
M. Wt: 451.9 g/mol
InChI Key: DSKWHTVHKIAIKE-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide: is a synthetic organic compound with a complex structure that includes an adamantyl group, a pyrazole ring, a chlorophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide typically involves multiple steps:

    Formation of the Adamantyl-Pyrazole Intermediate: The adamantyl group is introduced to the pyrazole ring through a Friedel-Crafts alkylation reaction.

    Synthesis of the Chlorophenoxy Intermediate: The chlorophenoxy group is synthesized separately, often through a nucleophilic substitution reaction involving 2-chlorophenol and an appropriate leaving group.

    Coupling Reaction: The adamantyl-pyrazole intermediate is then coupled with the chlorophenoxy intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The chlorophenoxy group can be reduced to a phenol derivative.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity to certain targets. The pyrazole and furan rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The chlorophenoxy group can interact with hydrophobic pockets within the target protein, enhancing specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2-methylphenoxy)methyl]-2-furamide: Similar structure but with a methyl group instead of a chlorine atom.

    N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2-fluorophenoxy)methyl]-2-furamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the adamantyl group with the pyrazole and furan rings also provides a unique scaffold for further chemical modifications and optimization for specific applications.

Properties

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3/c26-20-3-1-2-4-21(20)31-15-19-5-6-22(32-19)24(30)27-23-7-8-29(28-23)25-12-16-9-17(13-25)11-18(10-16)14-25/h1-8,16-18H,9-15H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKWHTVHKIAIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)C5=CC=C(O5)COC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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